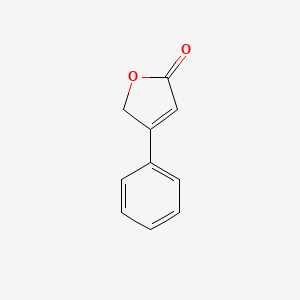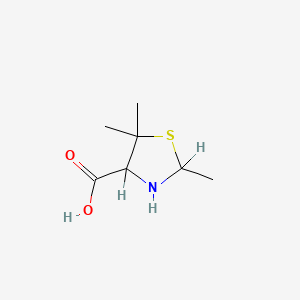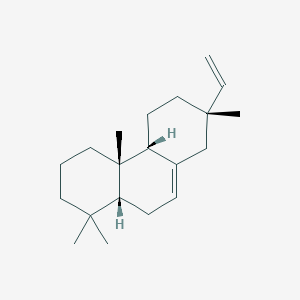
Flumexadol
Vue d'ensemble
Description
Le Flumexadol, également connu sous son nom de code de développement CERM-1841, est un composé analgésique non opioïde qui a fait l'objet de recherches pour ses applications thérapeutiques potentielles. Il agit principalement comme un agoniste des récepteurs de la sérotonine, en particulier les récepteurs 5-HT1A, 5-HT2C, et dans une moindre mesure, les récepteurs 5-HT2A . Malgré son profil pharmacologique prometteur, le this compound n'a jamais été commercialisé.
Applications De Recherche Scientifique
Flumexadol has been explored in several scientific research areas:
Chemistry: As a model compound for studying serotonin receptor agonists.
Biology: Investigating its effects on serotonin pathways and receptor binding.
Medicine: Potential use as an analgesic and anorectic agent due to its receptor activity.
Industry: Possible applications in developing new therapeutic agents targeting serotonin receptors
Mécanisme D'action
Target of Action
Flumexadol primarily targets the serotonin 5-HT1A and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and appetite among other functions. The compound has a higher affinity for the 5-HT1A (pKi = 7.1) and 5-HT2C (pKi = 7.5) receptors and, to a much lesser extent, the 5-HT2A (pKi = 6.0) receptor .
Mode of Action
This compound acts as an agonist of the serotonin 5-HT1A and 5-HT2C receptors . This means that it binds to these receptors and activates them, mimicking the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Action Environment
The efficacy and stability of this compound, like many drugs, could be influenced by various environmental factors . These could include factors such as diet, lifestyle, co-administration with other drugs, and individual genetic variations . Understanding these factors can help optimize drug therapy and minimize adverse effects.
Analyse Biochimique
Biochemical Properties
Flumexadol plays a significant role in biochemical reactions by acting as an agonist of serotonin receptors. It interacts with the 5-HT1A, 5-HT2C, and to a lesser extent, the 5-HT2A receptors . These interactions are crucial as they influence the modulation of neurotransmitter release, which can affect mood, pain perception, and other physiological processes. The binding affinity of this compound to these receptors suggests its potential use in managing pain and possibly as an anorectic agent .
Cellular Effects
This compound influences various cellular processes by modulating serotonin receptor activity. In neuronal cells, it can alter cell signaling pathways, impacting neurotransmitter release and synaptic plasticity . This modulation can lead to changes in gene expression and cellular metabolism, affecting overall cell function. The compound’s interaction with serotonin receptors also suggests potential effects on mood regulation and appetite control .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its agonistic action on serotonin receptors. By binding to the 5-HT1A and 5-HT2C receptors, this compound can activate these receptors, leading to downstream signaling events that modulate neurotransmitter release and neuronal excitability . This mechanism is similar to other serotonin receptor agonists, which are known to influence mood, anxiety, and pain perception .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under controlled conditions, but its efficacy can diminish with prolonged exposure due to potential degradation . Long-term studies in vitro and in vivo have indicated that this compound can maintain its analgesic properties over extended periods, although the exact duration of its effectiveness can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to provide significant analgesic effects without notable adverse reactions . At higher doses, this compound can induce toxic effects, including potential neurotoxicity and alterations in normal physiological functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with liver enzymes responsible for drug metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites that can influence its pharmacokinetic profile. These metabolic processes are crucial for understanding the compound’s bioavailability and potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, such as the central nervous system, where it can exert its therapeutic effects. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
This compound’s subcellular localization is primarily within neuronal cells, where it interacts with serotonin receptors on the cell membrane . The compound’s localization is directed by specific targeting signals that ensure its presence at the appropriate sites for receptor binding and activation. This precise localization is essential for its effectiveness in modulating neurotransmitter release and neuronal activity .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Flumexadol implique plusieurs étapes clés :
Halogénation : Le processus commence par l'halogénation de l'éther vinylique de 2-chloroéthyle à l'aide de brome moléculaire pour produire du 1,2-dibromo-1-(2-chloroéthoxy)éthane.
Réaction de Grignard : Cet intermédiaire subit une réaction de Grignard avec le 3-bromobenzotrifluorure, ce qui donne du 1-[2-bromo-1-(2-chloroéthoxy)éthyl]-3-(trifluorométhyl)benzène.
Amination : Le produit est ensuite traité avec de la benzylamine pour produire de la 4-benzyl-2-[3-(trifluorométhyl)phényl]morpholine.
Hydrogénation catalytique : Enfin, l'hydrogénation catalytique élimine le groupe protecteur benzyle, ce qui achève la synthèse du this compound.
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
Le Flumexadol peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les réactions de substitution nucléophile peuvent introduire de nouveaux substituants sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone est typique.
Substitution : Des réactifs comme l'hydrure de sodium ou le diisopropylamidure de lithium (LDA) peuvent faciliter les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers métabolites et dérivés qui conservent la structure de base du this compound, mais avec des groupes fonctionnels modifiés, ce qui améliore ou modifie ses propriétés pharmacologiques .
Applications de recherche scientifique
Le this compound a été exploré dans plusieurs domaines de recherche scientifique :
Chimie : En tant que composé modèle pour l'étude des agonistes des récepteurs de la sérotonine.
Biologie : Enquête sur ses effets sur les voies de la sérotonine et la liaison des récepteurs.
Médecine : Utilisation potentielle comme analgésique et anorexique en raison de son activité réceptrice.
Industrie : Applications possibles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la sérotonine
Mécanisme d'action
Le this compound exerce ses effets principalement par l'agonisme des récepteurs de la sérotonine. Il a une forte affinité pour le récepteur 5-HT2C, avec une valeur de Ki de 25 nM pour son énantiomère (+), et est 40 fois plus sélectif que le récepteur 5-HT2A. L'interaction du composé avec ces récepteurs module la libération de neurotransmetteurs, influençant la perception de la douleur et l'appétit .
Comparaison Avec Des Composés Similaires
Composés similaires
Oxaflozane : Un promédicament du Flumexadol, utilisé cliniquement en France comme antidépresseur et anxiolytique.
Befiradol : Un autre agoniste des récepteurs de la sérotonine avec des propriétés pharmacologiques similaires.
Fenfluramine : Connu pour ses effets coupe-faim par la modulation des récepteurs de la sérotonine.
Fludorex : Un composé ayant une activité réceptrice similaire.
Fluminorex : Un autre composé apparenté avec un agonisme des récepteurs de la sérotonine
Unicité
Le profil unique du this compound réside dans sa forte sélectivité pour le récepteur 5-HT2C et ses propriétés analgésiques non opioïdes. Cela en fait un candidat prometteur pour le développement de nouvelles thérapies de gestion de la douleur sans le risque de dépendance aux opioïdes.
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPYCYWPUGKQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865570 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30914-89-7 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30914-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumexadol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030914897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(trifluoromethyl)phenyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMEXADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9783UEL0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)






![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)


![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)



